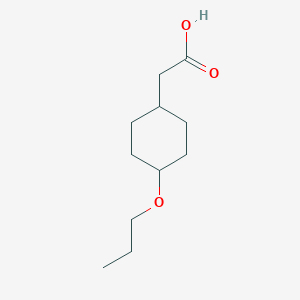
4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrrolidin-3-ylmethoxy)benzene-1-sulfonamide hydrochloride” is a sulfonamide compound with the CAS Number: 1803590-92-2 . It has a molecular weight of 292.79 and is commonly used as a protease inhibitor.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16N2O3S.ClH/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2,(H2,12,14,15);1H . This indicates that the compound contains a benzene ring with a methoxy group and a pyrrolidin-3-yl group attached. It also contains a sulfonamide group and a hydrochloride salt.Physical And Chemical Properties Analysis
The compound has a molecular weight of 292.79 . The InChI key is VWVDROSJVCIARE-UHFFFAOYSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Metabolic Stability and Biotransformation
- Study on Phase I Metabolism: The compound shows metabolic stability and distinct biotransformation pathways in liver microsomes from mouse, rat, and human, with major metabolites identified. It has affinity for serotonin and dopamine receptors, indicating potential implications in neuroscience research (Kubowicz-Kwaoeny et al., 2019).
Fluorescence Properties and Anticancer Activity
- Co(II) Complexes with Anticancer Potential: The compound's derivatives have shown fluorescence properties and potential anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Enhancement of Cobalt Oxide Nano Particles
- Electrochemical Behavior and Nano-Particle Enhancement: This compound was used to enhance the properties of nano cobalt oxide, which could have implications in materials science and nanotechnology (Mohammed, 2017).
Interaction with Hemoglobin
- Binding with Hemoglobin: Studies reveal insights into the interaction of hemoglobin with derivatives of this compound, which is significant in understanding its therapeutic and toxicological processes (Naeeminejad et al., 2017).
Synthesis and Characterization
- Green Synthesis and Anti-Inflammatory Activity: The compound's derivatives were synthesized using an ultrasound-promoted method, showing promising anti-inflammatory activity. This could have implications in developing new pharmaceuticals (Nikalje et al., 2011).
- Synthesis and XRD Analysis: Another study focused on the synthesis and characterization of derivatives, providing insights into their molecular structure and potential applications (Shahid et al., 2018).
Miscellaneous Applications
- Aldol Reactions and Recyclability: The fluorous derivative of this compound has been used as a promoter in aldol reactions, displaying high enantioselectivity and recyclability, indicating potential uses in organic chemistry (Zu et al., 2008).
- Mild Steel Corrosion Inhibition: It has also been evaluated as an inhibitor for mild steel corrosion, suggesting uses in industrial applications (Sappani & Karthikeyan, 2014).
Mecanismo De Acción
Propiedades
IUPAC Name |
4-(pyrrolidin-3-ylmethoxy)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S.ClH/c12-17(14,15)11-3-1-10(2-4-11)16-8-9-5-6-13-7-9;/h1-4,9,13H,5-8H2,(H2,12,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDROSJVCIARE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=C(C=C2)S(=O)(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

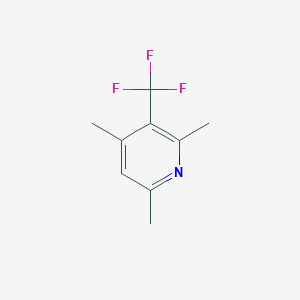
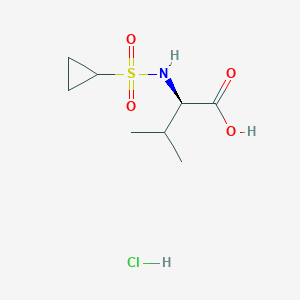
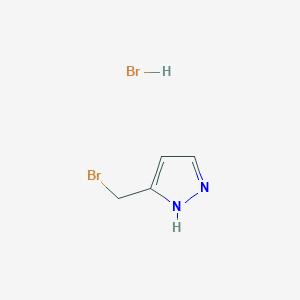
![2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B1382446.png)

![2-[Benzyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1382449.png)
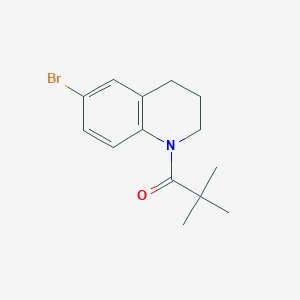

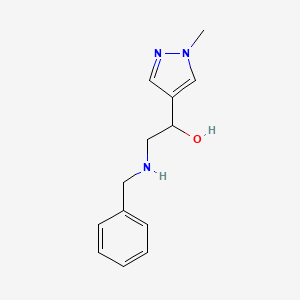
![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)

![2-[(2-Chloropyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1382458.png)
